molecular formula C16H22Cl3NO7 B5063010 3-methoxy-N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid

3-methoxy-N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid

Cat. No.: B5063010
M. Wt: 446.7 g/mol
InChI Key: IGYFEYMHGHKYEP-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a trichlorophenoxy group, and an oxalic acid moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Trichlorophenoxy Intermediate: The reaction of 2,4,6-trichlorophenol with an appropriate alkylating agent under basic conditions to form the trichlorophenoxy intermediate.

    Ether Formation: The trichlorophenoxy intermediate is then reacted with ethylene oxide to form the corresponding ethoxy derivative.

    Amine Introduction: The ethoxy derivative is further reacted with 3-methoxypropylamine under controlled conditions to introduce the amine group.

    Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The trichlorophenoxy group can undergo reduction to form less chlorinated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of less chlorinated phenoxy derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

3-methoxy-N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-1-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide: Shares the trichlorophenoxy group but differs in the amine and carbamoyl groups.

    3-Methoxypropyl{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine: Similar structure but lacks the oxalic acid moiety.

Uniqueness

3-methoxy-N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-1-amine is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-methoxy-N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl3NO3.C2H2O4/c1-19-5-2-3-18-4-6-20-7-8-21-14-12(16)9-11(15)10-13(14)17;3-1(4)2(5)6/h9-10,18H,2-8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYFEYMHGHKYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCOCCOC1=C(C=C(C=C1Cl)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl3NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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